molecular formula C21H17N5O3S B2694284 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 877800-18-5

2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No. B2694284
CAS RN: 877800-18-5
M. Wt: 419.46
InChI Key: OTJMJBIHKMOSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C21H17N5O3S and its molecular weight is 419.46. The purity is usually 95%.
BenchChem offers high-quality 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

One significant application of pyrazolo[1,5-a]pyrimidine derivatives is in the development of radioligands for Positron Emission Tomography (PET) imaging. These compounds have been identified as selective ligands for the translocator protein (18 kDa), which is of interest for in vivo imaging of inflammation and neurodegeneration. For instance, [18F]PBR111, a related compound, has been synthesized for PET imaging, showcasing the utility of this chemical class in neuroimaging and the study of diseases like Alzheimer's and multiple sclerosis (Dollé et al., 2008).

Pharmacological Activities

Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their pharmacological properties, including anti-inflammatory, antipyretic, and antimicrobial activities. These compounds have been used as reference in quantitative structure-activity relationship (QSAR) studies, which indicates their relevance in designing drugs with improved efficacy and reduced side effects (Pecori Vettori et al., 1981). Further research into specific derivatives has highlighted their potential as Peripheral Benzodiazepine Receptor (PBR) ligands, suggesting applications in modulating steroid biosynthesis in neurological conditions (Selleri et al., 2005).

Enzyme Inhibition for Disease Treatment

Another avenue of research involves the inhibition of enzymes relevant to disease processes, such as phosphodiesterase 1 (PDE1), by pyrazolo[3,4-d]pyrimidinones derivatives. This class of inhibitors shows promise for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease, highlighting the versatility of pyrazolo[1,5-a]pyrimidine derivatives in addressing various central nervous system disorders (Li et al., 2016).

Antitumor and Antimicrobial Activities

Research has also extended into the antitumor and antimicrobial potential of enaminones derived from N-arylpyrazole-containing compounds. These findings underscore the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing new treatments for cancer and infections, providing a basis for future therapeutic strategies (Riyadh, 2011).

properties

IUPAC Name

2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S/c1-14-11-20(25-21(23-14)18(12-22-25)15-5-3-2-4-6-15)30-13-19(27)24-16-7-9-17(10-8-16)26(28)29/h2-12H,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJMJBIHKMOSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide

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